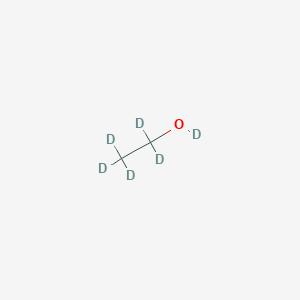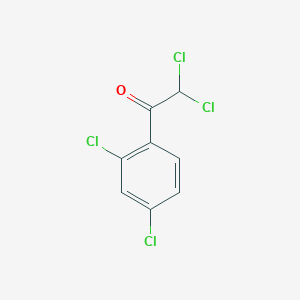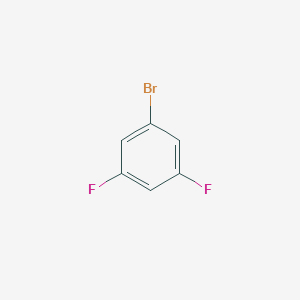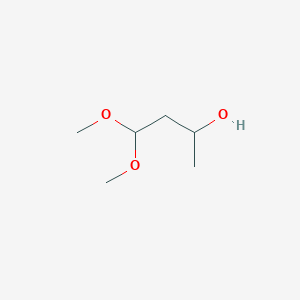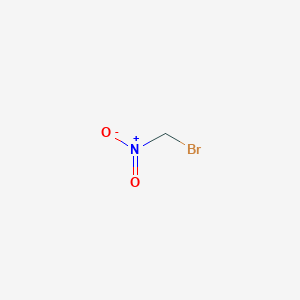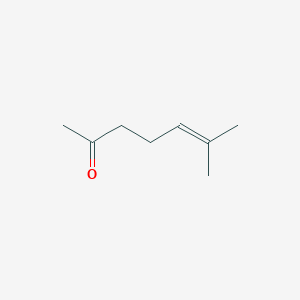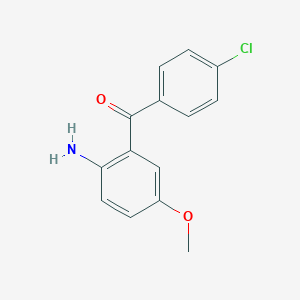
Zinc-Copper couple
概要
説明
The Zinc-Copper couple is an alloy of zinc and copper that is widely used as a reagent in organic synthesis. This compound was popularized after the report by Simmons and Smith in 1959, which highlighted its application as an activated source of zinc required for the formation of organozinc reagents in the Simmons-Smith cyclopropanation of alkenes . The this compound is not a rigorously defined chemical structure or alloy composition and may contain varying proportions of copper and zinc, with the zinc content typically being greater than 90% .
作用機序
Target of Action
The primary target of the Zinc-Copper couple is the formation of organozinc reagents in organic synthesis . The this compound, an alloy of zinc and copper, is employed as a reagent in organic synthesis . It was popularized after the report by Simmons and Smith, published in 1959, on its application as an activated source of zinc required for the formation of an organozinc reagent in the Simmons–Smith cyclopropanation of alkenes .
Mode of Action
The this compound interacts with its targets through a process known as cyclopropanation . In this process, the couple, typically a slurry in an ethereal solvent, reacts with methylene iodide to generate iodomethylzinc iodide, which is the intermediate responsible for cyclopropanation . The activation of zinc by copper is essential to the couple’s utility, but the origin of this effect is poorly documented. It is speculated that copper enhances the reactivity of zinc at the surface of the alloy .
Biochemical Pathways
The this compound affects the biochemical pathways involved in the formation of organozinc reagents and the cyclopropanation of alkenes . The downstream effects of these pathways include the generation of iodomethylzinc iodide and the activation of zinc by copper .
Pharmacokinetics
It’s important to note that the bioavailability of the this compound would be influenced by its physical state (eg, powder or granules), the use of protic acids and other additives, and the temperature of the preparation .
Result of Action
The result of the this compound’s action is the formation of organozinc reagents and the cyclopropanation of alkenes . This leads to the generation of iodomethylzinc iodide, an intermediate responsible for cyclopropanation . The this compound has also been widely applied as a reagent in other reactions requiring activated zinc metal .
Action Environment
The this compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of oxygen and moisture . The couple is sensitive to oxygen and evolves hydrogen on contact with strong aqueous acids . It is frequently prepared as a darkly-colored powder and is slurried in an ethereal solvent prior to being used in slight excess relative to the substrate . The couple must be stored and used under nitrogen protection to prevent deterioration in a humid environment .
生化学分析
Biochemical Properties
Zinc and Copper play an important role in bone and cartilage metabolism, immunity, inflammation, and antioxidant defense . The Zinc-Copper couple interacts with various enzymes, proteins, and other biomolecules. For instance, Zinc ions have been confirmed to promote the proliferation of bone marrow stromal cells and bone formation .
Cellular Effects
The this compound influences cell function in several ways. For example, endogenous Zinc levels impact the quantity and functionality of immune cells, including macrophages, T cells, and B cells . The activation of these immune cells can result in the release of pro-inflammatory cytokines, which can lead to joint damage caused by inflammation .
Molecular Mechanism
The mechanism of action of the this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Knowledge of the interaction between Zinc and Copper ions with biomolecules and other relevant ligands is essential for understanding the cellular biology of delivery complexes to DNA and proteins .
Metabolic Pathways
The this compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .
準備方法
The Zinc-Copper couple can be prepared by various methods, which differ mainly in the source of copper, the ratio of copper to zinc, the physical state of the zinc (e.g., powder or granules), the use of protic acids and other additives, and the temperature of the preparation . Some common synthetic routes include:
Reduction of Copper (II) Oxide with Zinc Dust: An early method involved treating a mixture of zinc dust and copper (II) oxide with hydrogen gas at 500°C.
Treatment with Hydrochloric Acid and Copper (II) Sulfate: A more convenient and cheaper method involves treating zinc powder with hydrochloric acid and copper (II) sulfate.
Reaction with Copper (II) Acetate Monohydrate in Hot Acetic Acid: This method is reportedly highly reproducible.
In Situ Generation: The couple can also be generated in situ by reacting one equivalent of zinc dust with one equivalent of copper (I) chloride (or copper powder) in refluxing ether.
化学反応の分析
The Zinc-Copper couple undergoes various types of chemical reactions, including:
Reduction Reactions: It is commonly used as a reducing agent in organic synthesis.
Dehalogenation Reactions: The couple can dehalogenate organic halides, such as converting alkyl halides to alkanes.
Conjugate Addition Reactions: It generates alkyl zinc reagents for conjugate addition to electron-deficient alkenes and alkynes.
Reductive Coupling Reactions: It promotes the reductive coupling of carbonyl compounds.
Common reagents and conditions used in these reactions include methylene iodide, ethereal solvents, and sonication to enhance reaction rates . Major products formed from these reactions include cyclopropanes, alkanes, and various organozinc intermediates .
科学的研究の応用
The Zinc-Copper couple has a wide range of scientific research applications, including:
Organic Synthesis: It is extensively used in the Simmons-Smith cyclopropanation of alkenes, generating iodomethylzinc iodide as an intermediate.
Battery Technology: Recent research explores its use in rechargeable zinc-copper batteries, focusing on its high reversible capacity and efficiency.
Environmental Chemistry: It is used for the efficient removal of aniline by micro-scale zinc-copper bimetallic particles in acidic solutions.
Medicinal Chemistry: The couple is employed in the selective, stereospecific reduction of alkynes to cis-alkenes and deiodination of iodotributylstannylalkanes.
類似化合物との比較
The Zinc-Copper couple is unique compared to other similar compounds due to its specific applications and reactivity. Similar compounds include:
Zinc-Silver Couple: Often gives better yields and shorter reaction times in certain reactions.
Zinc-Metal Organic Frameworks: Used in various fields such as energy storage and adsorption.
The this compound’s uniqueness lies in its versatility and effectiveness as a reagent in organic synthesis, particularly in the Simmons-Smith cyclopropanation .
特性
IUPAC Name |
copper;zinc | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZPLCNGKSPOJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cu].[Zn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152720 | |
| Record name | Copper, compound with zinc (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12019-27-1, 53801-63-1 | |
| Record name | Copper, compd. with zinc (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12019-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Copper, compound with zinc (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012019271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper, compound with zinc (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper, compound with zinc (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Zinc copper couple | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











ANone: A zinc-copper couple is a reagent in organic chemistry consisting of zinc metal treated with copper or a copper salt, typically copper(II) sulfate. This treatment activates the zinc, making it more reactive. The exact composition of the this compound can vary depending on the preparation method, but it generally consists of finely divided zinc coated with copper.
ANone: Copper plays a crucial role in activating zinc for the Simmons-Smith reaction. The presence of copper on the zinc surface creates a galvanic couple, enhancing the reactivity of zinc towards diiodomethane. This activation is essential for the formation of the zinc carbenoid species, a key intermediate in the cyclopropanation reaction.
A: The this compound is primarily used for the Simmons-Smith cyclopropanation reaction, which involves the stereospecific conversion of alkenes to cyclopropanes using diiodomethane (CH2I2) [, ]. This reaction is particularly useful due to its stereospecificity, high yields, and compatibility with a wide range of functional groups []. It is also a key step in synthesizing various natural products, including dolabellane diterpenes and vitamin D metabolites [, ].
A: The this compound reacts with diiodomethane to form an organozinc reagent, often represented as IZnCH2I, which is a type of carbenoid [, ]. While the exact structure of this reactive intermediate is still debated, it behaves as a source of methylene (:CH2) which adds across the double bond of an alkene to form the cyclopropane ring.
A: Beyond cyclopropanation, the this compound can be utilized for the reductive elimination of α,α′-dibromo ketones to α-methoxy-ketones in methanol [], the deoxygenation of epoxides to olefins [], and the reduction of nitroarenes to anilines.
A: Yes, the Simmons-Smith cyclopropanation is stereospecific with regard to the stereochemistry of the starting alkene [, ]. A cis alkene will yield a cis-disubstituted cyclopropane, and a trans alkene will yield a trans-disubstituted cyclopropane.
A: Hydroxyl groups, or their protected derivatives, can direct the stereochemical outcome of the Simmons-Smith cyclopropanation reaction []. This directing effect is attributed to the coordination of the hydroxyl group to the zinc reagent, leading to preferential delivery of the methylene group to one face of the double bond.
A: The this compound is often used in ethereal solvents like diethyl ether or tetrahydrofuran [, ]. These solvents are relatively inert to the reagent and provide good solubility for the organic substrates.
A: Electron-rich alkenes generally react faster than electron-poor alkenes with the this compound/CH2I2 reagent []. This is consistent with the electrophilic nature of the zinc carbenoid intermediate. Electron-donating substituents on the alkene increase its nucleophilicity, thus enhancing its reactivity towards the electrophilic carbenoid.
A: While the Simmons-Smith reaction tolerates a wide range of functional groups, highly reactive functional groups such as aldehydes and ketones may require protection to prevent undesired side reactions [].
A: Various analytical techniques are employed to study the this compound and its applications. Nuclear magnetic resonance (NMR) spectroscopy, especially 1H and 13C NMR, are essential for structural characterization of starting materials, products, and even transient intermediates in some cases [, , , ]. X-ray diffraction analysis can be used to determine the solid-state structures of crystalline products, revealing information about their configurations and conformations [, , , ]. Other techniques like infrared (IR) spectroscopy and mass spectrometry are also valuable for characterizing the compounds involved in these reactions [].
A: Computational methods, including density functional theory (DFT) calculations, can provide insights into the mechanism of the Simmons-Smith reaction and the structure of the zinc carbenoid intermediate [, ]. These theoretical studies help to understand the factors governing the reactivity and selectivity of this reaction.
ANone: Care should be taken when handling this compound as finely divided metals can be flammable. Additionally, diiodomethane, a common reagent in the Simmons-Smith reaction, is a suspected carcinogen and should be handled with appropriate safety precautions.
A: While the this compound is a highly effective reagent for cyclopropanation, alternative methods exist. These include the use of diethylzinc and diiodomethane (the Furukawa modification) [], the use of samarium-based reagents, and various catalytic systems []. These alternatives may offer advantages in terms of reactivity, selectivity, or environmental friendliness depending on the specific substrates and desired products.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

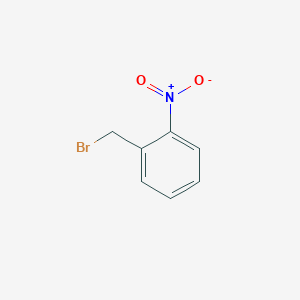
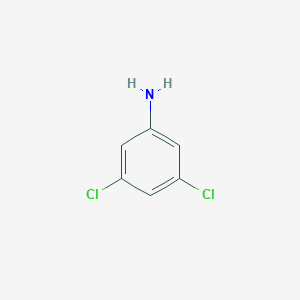
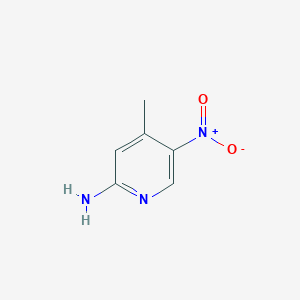
![13-oxo-1,4,7,10-Tetraazabicyclo[8.2.1]tridecane-4,7-diacetic Acid](/img/structure/B42883.png)
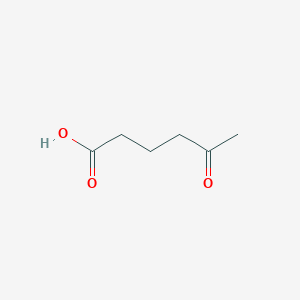
![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B42893.png)
